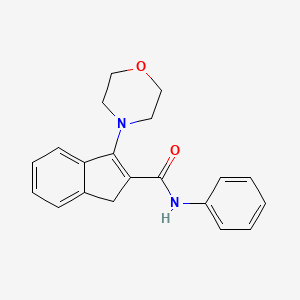
3-(Morpholin-4-yl)-N-phenyl-1H-indene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholin-4-yl)-N-phenyl-1H-indene-2-carboxamide is an organic compound that belongs to the class of indene derivatives It features a morpholine ring, a phenyl group, and an indene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-N-phenyl-1H-indene-2-carboxamide typically involves the reaction of indene-2-carboxylic acid with morpholine and aniline under specific conditions. The process may include steps such as:
Formation of Indene-2-carboxylic Acid Chloride: Indene-2-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with morpholine and aniline in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)-N-phenyl-1H-indene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Morpholin-4-yl)-N-phenyl-1H-indene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities, including antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)-N-phenyl-1H-indene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone: Known for its antibacterial and antifungal properties.
3-(Morpholin-4-yl)phenol: Used in various chemical syntheses and biological studies.
Uniqueness
3-(Morpholin-4-yl)-N-phenyl-1H-indene-2-carboxamide is unique due to its specific indene carboxamide structure, which imparts distinct chemical and biological properties. Its combination of a morpholine ring and a phenyl group makes it a versatile compound for various applications.
Properties
CAS No. |
112616-18-9 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-morpholin-4-yl-N-phenyl-1H-indene-2-carboxamide |
InChI |
InChI=1S/C20H20N2O2/c23-20(21-16-7-2-1-3-8-16)18-14-15-6-4-5-9-17(15)19(18)22-10-12-24-13-11-22/h1-9H,10-14H2,(H,21,23) |
InChI Key |
ILCRKQSYEWHIRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


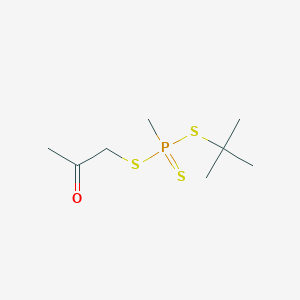
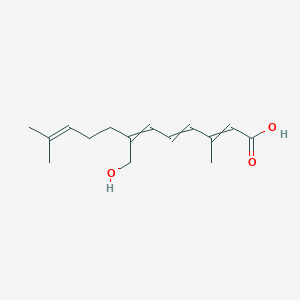
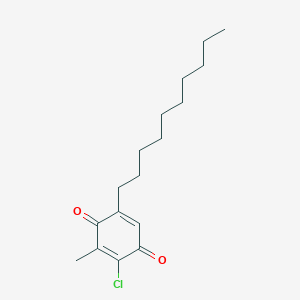
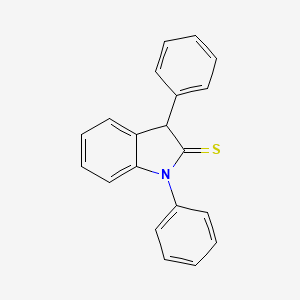
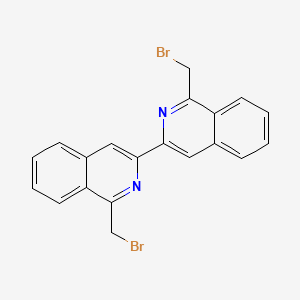
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)

![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)

![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)

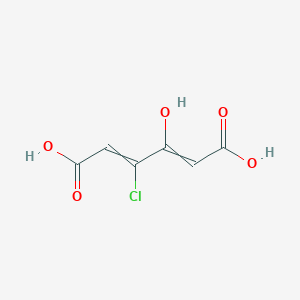
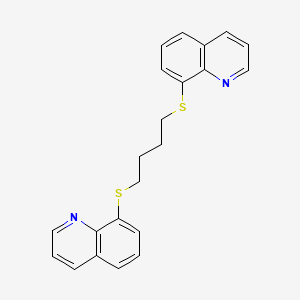
![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
